molecular formula C14H19BrN4O B1240422 Pyrithiamine bromide CAS No. 616-92-2

Pyrithiamine bromide

Cat. No.: B1240422
CAS No.: 616-92-2
M. Wt: 339.23 g/mol
InChI Key: GUWSQVZFXHIGLN-UHFFFAOYSA-M
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Description

Historical Context and Discovery as a Thiamine (B1217682) Antagonist

The discovery of pyrithiamine (B133093) bromide is rooted in the broader scientific effort to understand the function of vitamins and the effects of their absence. As researchers elucidated the critical role of thiamine in cellular metabolism, interest grew in finding compounds that could block its effects to study deficiency states in a controlled manner. Pyrithiamine emerged as a potent antagonist. Its structural resemblance to thiamine, with the thiazole (B1198619) ring of thiamine being replaced by a pyridine (B92270) ring, is key to its function. This structural analog acts as a competitive inhibitor for thiamine-dependent enzymes. ontosight.ai It is also a potent inhibitor of thiamine pyrophosphokinase, the enzyme responsible for converting thiamine into its biologically active form, thiamine pyrophosphate (TPP). nih.govharvard.edu

Fundamental Principles of Thiamine Antagonism by Pyrithiamine Bromide

This compound exerts its antagonistic effects on thiamine through a multi-faceted mechanism. A primary mode of action is the competitive inhibition of enzymes that require thiamine pyrophosphate (TPP) as a cofactor. ontosight.aiontosight.ai Pyrithiamine itself can be a substrate for thiamine pyrophosphokinase, leading to the formation of pyrithiamine pyrophosphate (PTPP). nih.gov This analog can then compete with TPP for binding to TPP-dependent enzymes.

Key enzymes affected by this antagonism include:

Transketolase: An essential enzyme in the pentose (B10789219) phosphate (B84403) pathway. ontosight.ai

Pyruvate (B1213749) dehydrogenase complex (PDH): Crucial for the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. nih.govnih.gov

α-ketoglutarate dehydrogenase (α-KGDH): A key regulatory enzyme in the citric acid cycle. nih.govnih.govtandfonline.com

By inhibiting these enzymes, pyrithiamine disrupts cellular energy metabolism. ontosight.ai This leads to an accumulation of metabolic intermediates like pyruvate and lactate (B86563), which can contribute to cellular dysfunction. imrpress.com Furthermore, pyrithiamine has been shown to inhibit the transport of thiamine across cell membranes, further exacerbating the deficiency state. nih.gov

Table 1: Thiamine-Dependent Enzymes Affected by this compound

Enzyme Metabolic Pathway Consequence of Inhibition
Transketolase Pentose Phosphate Pathway Impaired nucleotide synthesis and production of NADPH. ontosight.ainih.gov
Pyruvate dehydrogenase (PDH) Link between Glycolysis and Citric Acid Cycle Reduced conversion of pyruvate to acetyl-CoA, leading to lactate accumulation. nih.govnih.gov
α-ketoglutarate dehydrogenase (α-KGDH) Citric Acid Cycle Disruption of the citric acid cycle and cellular energy production. nih.govnih.govtandfonline.com

Overview of this compound's Significance in Biomedical Research Models

The ability of this compound to reliably induce thiamine deficiency has made it an indispensable tool in creating animal and cell culture models for studying human diseases associated with this condition. ontosight.aiontosight.ai One of the most significant applications is in modeling Wernicke-Korsakoff syndrome, a severe neurological disorder often seen in chronic alcoholism, which is linked to thiamine deficiency. nih.govtandfonline.com The pyrithiamine-induced thiamine deficiency (PTD) model in rats replicates many of the neuropathological and biochemical features of this human disease. tandfonline.commdpi.com

Research using these models has provided critical insights into the molecular mechanisms underlying thiamine deficiency-related pathologies. For instance, studies have shown that pyrithiamine-induced thiamine deficiency leads to selective neuronal loss, inflammation, and abnormalities in oxidative metabolism in specific brain regions. science.gov It has also been used to investigate the link between thiamine deficiency and other conditions, such as fetal alcohol spectrum disorder and experimental colitis. nih.govscirp.org

Table 2: Research Findings from Pyrithiamine-Induced Thiamine Deficiency Models

Research Area Key Findings Reference
Neurobiology Pyrithiamine-induced thiamine deficiency in rats reproduces neurological and neuropathological damage similar to Wernicke's encephalopathy in humans. tandfonline.com tandfonline.com
Metabolism Pyrithiamine treatment leads to decreased activity of α-ketoglutarate dehydrogenase, resulting in reduced glucose oxidation and altered amino acid levels in the brain. nih.gov nih.gov
Cell Biology In cultured human lymphoblasts, pyrithiamine-induced thiamine deficiency causes a decrease in the activities of both transketolase and α-ketoglutarate dehydrogenase. nih.gov nih.gov
Inflammation Thiamine deficiency induced by pyrithiamine in mice aggravated ulcerative colitis and promoted the infiltration of proinflammatory M1 macrophages. nih.gov nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

616-92-2

Molecular Formula

C14H19BrN4O

Molecular Weight

339.23 g/mol

IUPAC Name

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide

InChI

InChI=1S/C14H19N4O.BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1

InChI Key

GUWSQVZFXHIGLN-UHFFFAOYSA-M

SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]

Canonical SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Interaction with Thiamine (B1217682) Transport Systems in Cellular Models

Pyrithiamine (B133093) bromide exerts its initial antagonistic effects by competing with thiamine for entry into cells. Cellular uptake of thiamine is mediated by specific high-affinity thiamine transporters, namely Thiamine Transporter 1 (THTR1) and Thiamine Transporter 2 (THTR2), which are encoded by the SLC19A2 and SLC19A3 genes, respectively. solvobiotech.com These transporters are crucial for maintaining intracellular thiamine homeostasis. solvobiotech.com

Pyrithiamine exhibits a high affinity for these transport systems, particularly in neuronal cells, with a dissociation constant (Kd) of approximately 60 nM. glpbio.com This high affinity allows pyrithiamine to effectively compete with thiamine, thereby reducing the intracellular availability of the essential vitamin. frontierspartnerships.orgresearchgate.net Studies in various cellular models, including yeasts, have demonstrated that exposure to pyrithiamine can be lethal, and resistance to the compound is often associated with deficiencies in thiamine transport capabilities. tandfonline.com This competitive inhibition at the level of cellular uptake is the first step in the cascade of metabolic disruption caused by pyrithiamine.

Inhibition of Thiamine Pyrophosphokinase (TPK) by Pyrithiamine Bromide

Once inside the cell, pyrithiamine directly interferes with the activation of thiamine. Thiamine itself is not biologically active until it is converted into its coenzyme form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP). This conversion is catalyzed by the enzyme thiamine pyrophosphokinase (TPK), which transfers a pyrophosphate group from ATP to thiamine. semanticscholar.orgnih.gov

Pyrithiamine acts as both a substrate and a specific, competitive inhibitor of TPK, with a reported inhibitory constant (Ki) of 19 μM. nih.govmedchemexpress.com By binding to TPK, pyrithiamine blocks the enzyme from converting thiamine into TPP, leading to a significant reduction in the intracellular levels of this essential coenzyme. nih.govnih.gov

In a critical mechanistic twist, TPK not only binds pyrithiamine but also catalyzes its phosphorylation, converting it into pyrithiamine pyrophosphate (PPP). glpbio.comsemanticscholar.org This product, PPP, functions as a potent antimetabolite, mimicking the structure of TPP but lacking its coenzymatic function. nih.gov The ability of TPK to synthesize PPP has been confirmed through several lines of experimental evidence. semanticscholar.orgnih.gov

Evidence for PPP Formation by TPK Finding Reference
Coupled Enzyme Assay Demonstrated the production of AMP when TPK was provided with pyrithiamine as a substrate. The rate of AMP production was approximately 80% of that observed with thiamine. semanticscholar.orgnih.gov
Mass Spectrometry Directly identified the molecular signature of pyrithiamine pyrophosphate (PPP) within the enzymatic reaction mixture. semanticscholar.orgnih.gov
X-ray Crystallography Revealed clear electron density corresponding to PPP bound within the active site of the TPK enzyme in an equilibrium mixture. semanticscholar.orgnih.gov

This table summarizes the key experimental findings that confirm the enzymatic conversion of pyrithiamine to its pyrophosphorylated, antimetabolite form by thiamine pyrophosphokinase.

The formation of PPP is central to the toxicity of pyrithiamine. As an "anti-coenzyme," PPP competes directly with the native coenzyme, TPP, for the binding sites on TPP-dependent enzymes. frontierspartnerships.org Research has shown that the affinity of such synthetic antimetabolites for these enzymes can even surpass that of TPP itself. researchgate.netresearchgate.net By occupying the coenzyme binding site, PPP renders these critical enzymes inactive, as it cannot perform the catalytic functions of TPP. This competitive inhibition at the level of multiple, vital enzymes is the ultimate cause of the metabolic disruption induced by pyrithiamine. researchgate.net

Formation of Pyrithiamine Pyrophosphate (PPP) as an Antimetabolite

Impact on Key Thiamine-Dependent Enzymes and Metabolic Flux

The depletion of TPP and the formation of the inhibitory PPP lead to a functional blockade of several key enzymes involved in central carbon metabolism. This disruption has profound effects on cellular energy production and biosynthetic pathways.

Transketolase is a TPP-dependent enzyme that plays a pivotal role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). ub.eduplos.org This pathway is essential for generating precursors for nucleotide synthesis and for producing the cellular reductant NADPH. wikipedia.orgnih.gov Pyrithiamine, through its conversion to PPP, acts as a potent inhibitor of transketolase. researchgate.netjcancer.org The binding of PPP to transketolase halts its catalytic activity, leading to a metabolic bottleneck. researchgate.net

Transketolase Function and Inhibition Description Reference
Enzyme Function Catalyzes the transfer of two-carbon units from ketose donors to aldose acceptors in the pentose phosphate pathway (PPP). ub.edu
Metabolic Importance Produces ribose-5-phosphate (B1218738) for nucleotide and nucleic acid synthesis. Generates NADPH for reductive biosynthesis and antioxidant defense. wikipedia.orgnih.gov
Impact of Inhibition Blocks the non-oxidative arm of the PPP, impairing nucleotide synthesis and cellular antioxidant capacity. Can suppress the proliferation of rapidly dividing cells. wikipedia.orgjcancer.org

This table outlines the function of transketolase and the metabolic consequences of its inhibition by thiamine antagonists like pyrithiamine.

αKGDH Function and Regulation Description Reference
Enzyme Function A multi-enzyme complex (E1, E2, E3 subunits) that catalyzes the oxidative decarboxylation of α-ketoglutarate in the TCA cycle. mdpi.comnih.gov
Metabolic Importance A key rate-limiting and regulatory step in the TCA cycle, essential for cellular respiration and NADH production. nih.gov
Cofactor Requirement The E1 subunit requires thiamine pyrophosphate (TPP) for its catalytic activity. mdpi.comcapes.gov.br
Impact of Inhibition Reduced activity diminishes TCA cycle flux, leading to impaired energy metabolism and potential neurodegeneration. nih.gov

This table details the role of the α-ketoglutarate dehydrogenase complex in metabolism and the effect of its impairment due to the lack of its essential coenzyme, TPP.

Effects on Pyruvate (B1213749) Dehydrogenase Complex Activity

Pyrithiamine's impact on the Pyruvate Dehydrogenase Complex (PDH), a critical enzyme in cellular respiration, is complex. The PDH complex is dependent on the coenzyme thiamine pyrophosphate (TPP) for its function. researchgate.net Thiamine antagonists like pyrithiamine are known to interfere with TPP-dependent enzymes. researchgate.net

However, direct measurements of PDH activity in brain tissue from rats treated with pyrithiamine to induce thiamine deficiency have shown no significant change in the total enzyme activity across various brain regions, including the thalamus, pons, cerebellum, and cerebral cortex. nih.govnih.gov This suggests that the amount of the enzyme itself may not be altered under these conditions. nih.govnih.gov

In contrast to the direct enzyme activity assays, functional studies in cell models indicate an inhibition of the PDH pathway. Research on the neuroblastoma cell line SK-N-BE demonstrated a time-dependent increase in intracellular pyruvate levels following exposure to pyrithiamine. imrpress.com The accumulation of pyruvate is a biochemical hallmark of reduced PDH complex function, as the enzyme is responsible for converting pyruvate to acetyl-CoA. imrpress.com This buildup suggests an in-vivo inhibition of the enzyme's catalytic function, even if the total measurable activity in tissue homogenates appears unchanged. nih.govnih.govimrpress.com Similarly, studies in human PNET2 cerebellar neuronal cells showed that pyrithiamine treatment leads to a dose-dependent reduction in mitochondrial function, which is heavily reliant on PDH activity. scirp.org

The mechanism of inhibition is believed to occur after pyrithiamine is converted to its pyrophosphate derivative within the cell, which then competes with TPP for binding to the enzyme. researchgate.net

Cellular Uptake, Phosphorylation, and Intracellular Localization of this compound in Research Models

The cellular activity of this compound begins with its entry into the cell, followed by critical metabolic activation. The primary mechanism through which pyrithiamine exerts its effects is by targeting the enzyme thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine into its active coenzyme form, thiamine pyrophosphate (TPP or ThDP). researchgate.netnih.gov

Pyrithiamine has a dual role concerning TPK; it acts as both an inhibitor and a substrate. researchgate.netsemanticscholar.org By competing with thiamine, it inhibits the synthesis of TPP. researchgate.netnih.gov Simultaneously, TPK can catalyze the phosphorylation of pyrithiamine itself, using ATP to form pyrithiamine pyrophosphate (PTPP). semanticscholar.org

Kinetic studies with mouse TPK have elucidated the efficiency of this process. The rate of AMP production (a byproduct of the pyrophosphate transfer from ATP) when pyrithiamine is the substrate is approximately 80% of the rate observed with the natural substrate, thiamine. semanticscholar.org

The intracellular consequence of these interactions is a dramatic depletion of the essential coenzyme TPP. In a mouse neuroblastoma cell line (Neuro2a), treatment with pyrithiamine led to undetectable levels of intracellular ThDP after 24 hours. uliege.be This depletion of the active coenzyme is a key factor in the downstream inhibition of TPP-dependent enzymes like the PDH complex. uliege.be

The localization of these events is critical. The formation of PTPP occurs in the cytoplasm where TPK is active. This newly synthesized inhibitor, PTPP, then interferes with TPP-dependent enzymes located in various cellular compartments. researchgate.netsemanticscholar.org Since the PDH complex is located within the mitochondria, it implies that PTPP must be transported into or act on mitochondrial targets to exert its inhibitory effects. researchgate.net Research has also pointed to pyrithiamine-induced effects that involve the nucleus and cytoplasm, such as the activation of apoptosis-related pathways. researchgate.netresearchgate.net

Applications in Experimental Models of Thiamine Deficiency

Development and Characterization of Pyrithiamine-Induced Thiamine (B1217682) Deficiency (PTD) Animal Models

The administration of pyrithiamine (B133093), often in conjunction with a thiamine-deficient diet, is a well-established method for creating animal models of thiamine deficiency. This approach, known as pyrithiamine-induced thiamine deficiency (PTD), accelerates the onset of neurological symptoms and provides a robust platform for investigating the resulting pathologies. conductscience.com

Rodent models, particularly rats and mice, are extensively used to study the effects of PTD, which closely mimics the neuropathological and behavioral characteristics of Wernicke-Korsakoff syndrome (WKS) in humans. nih.govmdpi.com This syndrome is a severe neurological disorder caused by thiamine deficiency, often associated with chronic alcoholism. nih.gov The PTD model in rodents allows for a controlled examination of the progression of brain damage and cognitive deficits.

Development and Neuropathology: The PTD model is typically induced by feeding rodents a thiamine-deficient diet along with daily injections of pyrithiamine. nih.govoup.com This regimen leads to a predictable sequence of neurological signs, including ataxia, seizures, and loss of the righting reflex, within 10 to 14 days. conductscience.comoup.com The neuropathological changes observed in PTD rodents mirror those in human WKS, with lesions primarily affecting the thalamus, mammillary bodies, inferior colliculus, and vestibular nuclei. nih.govoup.com

Studies have shown that PTD leads to significant neuronal loss in specific brain regions. nih.gov For instance, in rats, PTD causes lesions in the thalamus and a thinning of the frontal and parietal cortices. nih.govnih.gov Advanced age can exacerbate the neurological damage, with older rats showing more extensive neuropathology and earlier onset of symptoms. nih.gov

Key Research Findings in Rodent Models:

FeatureObservation in PTD Rodent ModelsReferences
Cognitive Deficits Impaired spatial learning and memory, deficits in object recognition. mdpi.comnih.govmdpi.com
Motor Deficits Ataxia, loss of righting reflex, reduced locomotor activity. conductscience.commdpi.commdpi.com
Neuropathology Neuronal loss in thalamus, mammillary bodies, and other brain regions. nih.govoup.com
Neurochemical Changes Alterations in neurotransmitter levels, including glutamate (B1630785), aspartate, and alanine (B10760859). mdpi.comnih.gov
Metabolic Effects Reduced activity of thiamine-dependent enzymes like α-ketoglutarate dehydrogenase. nih.gov

The PTD model has been instrumental in exploring the underlying mechanisms of thiamine deficiency-induced neurodegeneration, including excitotoxicity, oxidative stress, and inflammation. mdpi.comoup.com

Avian species, such as pigeons and chickens, have historically played a crucial role in the study of thiamine deficiency, dating back to the discovery of vitamins. The use of pyrithiamine in these models has furthered the understanding of the vitamin's role in neurological function. Early research demonstrated that pyrithiamine could induce thiamine deficiency in pigeons, leading to neurological symptoms that could be reversed with thiamine administration.

While rodent models have become more prevalent in recent neurological research, avian models continue to offer valuable insights. For example, studies in chickens have investigated the effects of thiamine deficiency on oxidative enzymes in the brain. jst.go.jp The distinct physiology of avian species can provide comparative perspectives on the metabolic and neurological consequences of thiamine deprivation.

Rodent Models for Neurological and Metabolic Research

In Vitro Cellular Models for Investigating Thiamine Deprivation

In vitro models using cultured cells provide a controlled environment to dissect the molecular and cellular mechanisms of thiamine deficiency at a more granular level. Pyrithiamine is a key agent in these systems for inducing a state of thiamine deprivation.

Neuronal cell lines are invaluable for studying the direct effects of thiamine deficiency on nerve cells.

Neuro 2a cells: Treatment of Neuro 2a cells, a mouse neuroblastoma cell line, with pyrithiamine leads to a significant reduction in intracellular thiamine diphosphate (B83284) levels, followed by cell death after 48 hours. glpbio.com This model allows for the investigation of the specific pathways leading to neuronal apoptosis.

PC-12 cells: Rat pheochromocytoma (PC-12) cells, which can be differentiated into neuron-like cells, are another widely used model. Studies have shown that pyrithiamine induces apoptosis in these cells through a mitochondria-dependent caspase-3-mediated signaling pathway. nih.govresearchgate.net This process is initiated by the upregulation of the apoptosis-inducing factor gene. nih.govresearchgate.net Pyrithiamine has been found to be a more potent inducer of apoptosis in PC-12 cells compared to other thiamine antagonists like amprolium. nih.govresearchgate.net

These in vitro neuronal models have been crucial in demonstrating that thiamine deficiency directly triggers programmed cell death in neurons and in identifying some of the key molecular players involved in this process. nih.govresearchgate.netscispace.com

The use of pyrithiamine extends to non-neuronal mammalian cell lines to understand the broader metabolic impact of thiamine deficiency.

HeLa cells: In HeLa cells, a human cervical cancer cell line, pyrithiamine treatment has been shown to significantly decrease cellular nucleotide levels. glpbio.com This finding highlights the critical role of thiamine in fundamental cellular processes beyond the nervous system. Furthermore, pyrithiamine has been demonstrated to radiosensitize HeLa cells, making them more susceptible to radiation-induced cell death. nih.govresearchgate.net

B lymphocytes: While specific detailed studies on B lymphocytes are less common, the general principles of pyrithiamine's action as a thiamine antagonist suggest its utility in studying thiamine metabolism in immune cells as well.

The application of pyrithiamine in these cell lines underscores the universal importance of thiamine for cell viability and function. glpbio.comnih.gov

Microorganisms such as bacteria and yeast have been fundamental in elucidating the mechanisms of thiamine metabolism and the action of its antagonists. Pyrithiamine has been used as a selective agent in these systems to study thiamine transport and biosynthesis. nih.gov

Bacteria: In certain strains of Staphylococcus aureus, pyrithiamine is metabolized to oxypyrithiamine. nih.gov The growth of many microbial species that require thiamine is inhibited by pyrithiamine, and this inhibition can be reversed by adding sufficient amounts of thiamine. nih.gov The toxic effects of pyrithiamine in some bacteria are linked to its interaction with thiamine-specific riboswitches, which are regulatory elements in messenger RNA that control gene expression. yale.edu

Yeast: In Saccharomyces cerevisiae (baker's yeast), pyrithiamine inhibits growth, and this effect can be counteracted by another thiamine analog, oxythiamine (B85929). Yeast cells regulate the uptake of both thiamine and pyrithiamine, and the presence of thiamine in the growth medium represses the transport system. nih.gov In the fission yeast Schizosaccharomyces pombe, pyrithiamine is highly toxic and inhibits cell proliferation at low concentrations. asm.org

These microbial models have provided foundational knowledge on how cells handle thiamine and how antagonists like pyrithiamine interfere with these essential processes. nih.govnih.govasm.org

Pathophysiological Insights from Pyrithiamine Bromide Induced Models

Neurochemical and Neurophysiological Alterations in Experimental Brain Regions

The administration of pyrithiamine (B133093) bromide in conjunction with a thiamine-deficient diet in animal models leads to profound changes in brain chemistry and function. These alterations are particularly evident in vulnerable brain regions such as the thalamus, mammillary bodies, and brainstem, mirroring the neuropathological hallmarks of Wernicke's Encephalopathy. mdpi.comnih.gov

Impact on Neurotransmitter Systems

Pyrithiamine-induced thiamine (B1217682) deficiency significantly disrupts the delicate balance of several key neurotransmitter systems, contributing to the neurological symptoms observed in these models.

Acetylcholine (B1216132): Thiamine deficiency leads to a reduction in cholinergic neurons in the basal forebrain, resulting in decreased cholinergic input to the hippocampus and cortex. nih.gov This is evidenced by reduced activity of choline (B1196258) acetyltransferase and acetylcholinesterase, as well as a downregulation of acetylcholine receptors. nih.gov In pyrithiamine-treated rats, selective cholinergic dysfunction in the hippocampus has been observed through in vivo microdialysis. nih.gov

GABA: The inhibitory neurotransmitter gamma-aminobutyric acid (GABA) is also affected. Pyrithiamine-induced thiamine deficiency leads to decreased levels of GABA in the brain. nih.gov This reduction, along with the decrease in glutamate (B1630785), is thought to contribute to the neurological dysfunction seen in thiamine deficiency.

Serotonin (B10506) and Norepinephrine (B1679862): Research indicates that pyrithiamine-induced thiamine deficiency can alter the levels of monoamines. Rats with experimentally induced Wernicke-Korsakoff syndrome showed reduced serotonin levels in the prefrontal cortex and changes in dopamine (B1211576) and/or norepinephrine metabolites in the prefrontal cortex, medulla oblongata, and spinal cord. mdpi.com

The following table summarizes the observed changes in neurotransmitter levels in different brain regions of pyrithiamine-induced thiamine-deficient animal models.

NeurotransmitterBrain RegionObserved ChangeReference(s)
Acetylcholine Hippocampus, CortexDecrease nih.gov
Glutamate Brain (general), ThalamusDecrease researchgate.netnih.govnih.gov
Aspartate Brain (general), ThalamusDecrease researchgate.netnih.govnih.gov
GABA Brain (general)Decrease nih.gov
Serotonin Prefrontal CortexDecrease mdpi.com
Norepinephrine Prefrontal Cortex, Medulla Oblongata, Spinal CordAltered Metabolites mdpi.com

Disruptions in Cerebral Energy Metabolism and Glucose Utilization

Thiamine, in its active form thiamine diphosphate (B83284) (TDP), is an essential cofactor for several key enzymes involved in glucose and energy metabolism, including the pyruvate (B1213749) dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase (α-KGDH), and transketolase. nih.govuliege.be Pyrithiamine-induced thiamine deficiency severely compromises these metabolic pathways, leading to a cerebral energy deficit. cambridge.orgcambridge.org

The inhibition of α-KGDH appears to be an early and selective event in pyrithiamine-induced thiamine deficiency, while PDHC activities remain largely unaffected initially. nih.gov This enzymatic blockade disrupts the Krebs cycle, leading to impaired glucose oxidation. nih.gov Consequently, there is an accumulation of lactate (B86563) and a decrease in the production of adenosine (B11128) triphosphate (ATP). frontiersin.orgtandfonline.com Studies in encephalopathic rats have shown significantly reduced levels of ATP and phosphocreatine (B42189) in the diencephalon and lower brainstem, areas that also exhibit edematous lesions. nih.gov This energy failure is considered a critical factor in the pathogenesis of neuronal cell death in thiamine deficiency. nih.govcambridge.orgtandfonline.com

Oxidative Stress and Mitochondrial Dysfunction in Thiamine-Deficient States

The metabolic disturbances caused by pyrithiamine-induced thiamine deficiency are intrinsically linked to increased oxidative stress and mitochondrial dysfunction. mdpi.comcambridge.orgcambridge.org The impairment of mitochondrial enzymes like α-ketoglutarate dehydrogenase not only cripples ATP production but also leads to the generation of reactive oxygen species (ROS). cambridge.orgfrontiersin.org

Evidence for oxidative stress in thiamine deficiency models includes:

Increased levels of free radicals. mdpi.com

Activation of microglia, which are a source of nitric oxide (NO) and other oxidative species. cambridge.orgcambridge.org

Induction of heme oxygenase-1, a marker of oxidative stress, in microglia that overlaps with areas of neuronal loss. oup.com

Increased protein carbonylation, an indicator of oxidative damage, in the hippocampus. ox.ac.uk

Mitochondrial dysfunction is a central feature of thiamine deficiency. researchgate.net The compromised activity of thiamine-dependent mitochondrial enzymes leads to a cascade of detrimental events, including impaired energy metabolism, increased oxidative stress, and ultimately, the initiation of apoptotic pathways. mdpi.comcambridge.orgresearchgate.net

Impaired Neurogenesis and Cell Proliferation in Brain Regions

Recent research has revealed that pyrithiamine-induced thiamine deficiency has a significant negative impact on neurogenesis and cell proliferation in the adult brain. researchgate.netnih.gov This impairment is observed not only in established neurogenic niches like the subventricular zone (SVZ) and the subgranular layer (SGL) of the hippocampus but also in brain regions vulnerable to thiamine deficiency-related damage, such as the thalamus. researchgate.netnih.gov

Studies have shown that pyrithiamine-induced thiamine deficiency leads to:

A decrease in the number of proliferating cells, as indicated by reduced bromodeoxyuridine (BrdU) staining, in both the SVZ and SGL. researchgate.netnih.gov

A reduction in the formation of new neurons (neuroblasts), as shown by decreased doublecortin (DCX) immunostaining in the SGL. researchgate.netnih.gov

An absence of cell proliferation in the thalamus, a region that exhibits significant neuronal loss. researchgate.netnih.gov

In contrast, the inferior colliculus, another vulnerable region, shows an increase in actively dividing cells, suggesting a differential response to thiamine deficiency. researchgate.netnih.gov

These findings indicate that thiamine deficiency profoundly affects the brain's capacity for self-repair and plasticity, which likely contributes to the cognitive deficits associated with conditions like Wernicke-Korsakoff syndrome. researchgate.netnih.govresearchgate.net

Molecular Mechanisms of Neuronal Cell Death and Apoptosis in Pyrithiamine-Induced Models

The neuronal loss characteristic of thiamine deficiency is not a random event but rather a controlled process of programmed cell death, or apoptosis. researchgate.netnih.govnih.gov Pyrithiamine-induced models have been instrumental in elucidating the molecular pathways that lead to this selective neuronal demise.

Role of Caspase-3 Mediated Signaling Pathways

A key player in the execution of apoptosis is the caspase family of proteases, with caspase-3 being a central effector. researchgate.netnih.gov Studies using neuronally differentiated rat PC-12 cells have shown that exposure to pyrithiamine induces apoptosis via a mitochondria-dependent, caspase-3-mediated signaling pathway. researchgate.netnih.govnih.gov

The sequence of events in this pathway includes:

Upregulation of the gene expression of the mitochondrial-derived apoptosis-inducing factor (AIF). researchgate.netnih.govbibliotekanauki.pl

Cleavage and activation of caspase-3. researchgate.netnih.govbiopolymers.org.ua

Translocation of the active caspase-3 to the nucleus. researchgate.netnih.govbibliotekanauki.pl

Subsequent DNA fragmentation, a hallmark of apoptosis. researchgate.netnih.govbibliotekanauki.pl

Immunohistochemical studies in pyrithiamine-induced thiamine-deficient mice have confirmed the activation of caspase-3 in dying neurons within the olfactory bulb and other vulnerable brain regions. oup.com These findings strongly implicate the caspase-3 signaling cascade as a critical mechanism underlying the neuronal cell death observed in pyrithiamine-induced models of thiamine deficiency. researchgate.netnih.govoup.com

Upregulation of Apoptosis-Inducing Factor Gene Expression

Research using neuronally differentiated rat pheochromocytoma (PC-12) cells has demonstrated that thiamine deficiency induced by antagonists like pyrithiamine triggers an upregulation of the gene expression for the mitochondrial-derived apoptosis-inducing factor (AIF). nih.govresearchgate.netbibliotekanauki.plfrontierspartnerships.orgnih.gov AIF is a flavoprotein that, upon release from the mitochondria during the early stages of apoptosis, can translocate to the nucleus and induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. nih.govresearchgate.net

Studies have shown that pyrithiamine, along with other thiamine antagonists, leads to a time- and dose-dependent increase in AIF gene expression. nih.govresearchgate.net This upregulation is a key event in the apoptotic cascade initiated by the metabolic disturbances of thiamine deficiency. nih.govresearchgate.netfrontierspartnerships.org The subsequent translocation of AIF to the nucleus contributes to the neuronal cell death observed in these models. nih.govnih.gov Furthermore, it has been proposed that apoptosis induced by pyrithiamine occurs via a mitochondria-dependent caspase 3-mediated signaling pathway, with pyrithiamine being a more potent inducer of apoptosis compared to some other thiamine antagonists. nih.govresearchgate.netbibliotekanauki.plfrontierspartnerships.orgnih.gov

Table 1: Impact of Pyrithiamine on Apoptotic Factors

Factor Effect in Pyrithiamine-Induced Thiamine Deficiency Cell Line Studied Reference(s)
Apoptosis Inducing Factor (AIF) Gene Expression Upregulated Rat PC-12 cells nih.govresearchgate.netbibliotekanauki.plfrontierspartnerships.orgnih.gov
Caspase 3 Cleavage and activation Rat PC-12 cells nih.govresearchgate.netbibliotekanauki.plfrontierspartnerships.orgnih.gov

Regional Vulnerability and Neuropathological Manifestations in Animal Brains

A hallmark of pyrithiamine-induced thiamine deficiency is the selective vulnerability of specific brain regions, mirroring the neuropathological patterns seen in human Wernicke-Korsakoff syndrome. oup.comkorsakovkenniscentrum.nl This regional specificity highlights the differential sensitivity of various neuronal populations to metabolic insults.

Animal models consistently demonstrate that an acute bout of PTD produces pathological lesions primarily within the thalamus, mammillary bodies, and inferior colliculus. jneurosci.orgnih.govcornell.edu These lesions are often characterized by petechial hemorrhages, edema, and tissue cavitation. jneurosci.orgnih.govoup.com Magnetic resonance imaging (MRI) studies in PTD rats reveal hyperintense signals on T2-weighted images in these regions, indicating tissue damage. korsakovkenniscentrum.nlresearchgate.net

The development and characteristics of these lesions can vary. For instance, some studies report that lesions in the mammillary bodies exhibit destruction of the neuropil while sparing neurons, whereas thalamic lesions are characterized by neuronal death. oup.com The temporal progression of lesion development can also differ, with some research suggesting that mammillothalamic lesions emerge after the onset of seizures, while other studies observe their presence at the time of initial motor impairments. korsakovkenniscentrum.nl The thalamus, in particular, shows evidence of elevated extracellular glutamate concentrations in PTD models, suggesting a role for excitotoxicity in the pathogenesis of these lesions. semanticscholar.orgmcgill.canih.gov

While the diencephalic structures are most prominently affected, PTD also induces significant structural changes in the cerebral cortex and other brain areas. Ultrastructural studies in pyrithiamine-treated rats have revealed splitting of myelin sheaths and swelling of periaxonal spaces within the cerebral cortex. korsakovkenniscentrum.nl Furthermore, a significant shrinkage of the corpus callosum has been observed months after a single episode of PTD. korsakovkenniscentrum.nl

In addition to the cortex, other affected regions include the vestibular nuclei and inferior olivary nuclei. nih.gov Research has also indicated that PTD is associated with alterations in neurogenesis and cell proliferation in vulnerable areas. researchgate.net For example, a decrease in doublecortin (DCX) immunostaining, a marker for neuroblast formation, has been observed, suggesting impaired neural stem cell activity. researchgate.net Interestingly, the proliferative response can differ between vulnerable regions, with an absence of cell proliferation in the thalamus but numerous actively dividing cells in the inferior colliculus. researchgate.net Pyrithiamine treatment has also been shown to decrease the levels of α-ketoglutarate:glyoxylate carboligase in the cerebrum, cerebellum, and brainstem. karger.com

Table 2: Regional Neuropathological Findings in Pyrithiamine-Induced Thiamine Deficiency Models

Brain Region Neuropathological Changes Reference(s)
Thalamus Lesions, neuronal death, edema, hemorrhage, increased extracellular glutamate korsakovkenniscentrum.nljneurosci.orgnih.govcornell.edumcgill.ca
Mammillary Bodies Lesions, neuropil destruction, hemorrhage oup.comkorsakovkenniscentrum.nljneurosci.orgnih.govcornell.edu
Inferior Colliculus Lesions, neuronal death, active cell proliferation korsakovkenniscentrum.nlcornell.eduresearchgate.net
Cerebral Cortex Myelin sheath splitting, periaxonal swelling, reduced carboligase levels korsakovkenniscentrum.nlkarger.com
Corpus Callosum Shrinkage korsakovkenniscentrum.nl
Vestibular Nuclei Lesions nih.gov
Inferior Olivary Nuclei Lesions nih.gov

Lesions in Thalamus, Mammillary Bodies, and Inferior Colliculus

Effects on Systemic Metabolism Beyond the Central Nervous System (e.g., Liver)

The metabolic disruptions caused by pyrithiamine are not confined to the central nervous system. Studies in rats have shown that pyrithiamine drastically decreases the oxidative decarboxylation of pyruvate in the liver. nih.govjst.go.jp This is a significant finding, as pyruvate dehydrogenase, a thiamine-dependent enzyme, is crucial for linking glycolysis to the citric acid cycle.

In contrast to the effects of dietary thiamine deprivation alone, which may cause a decrease in liver carboligase levels, pyrithiamine treatment did not have a significant effect on this enzyme's activity in the liver. karger.com However, pyrithiamine administration does impact other aspects of liver function and metabolism. nih.gov These findings underscore that while the most dramatic pathological outcomes of PTD are observed in the brain, the underlying metabolic insult is systemic, affecting key metabolic organs like the liver.

Chemical Synthesis and Analog Research

Academic Synthetic Approaches for Pyrithiamine (B133093) Bromide

The pioneering synthesis of pyrithiamine was first reported by Tracy and Elderfield. nih.gov Their method involves the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) hydrobromide. nih.gov This reaction directly joins the pyridine (B92270) and pyrimidine (B1678525) rings, forming the core structure of pyrithiamine. The resulting product, pyrithiamine bromide hydrobromide, is a crystalline solid. semanticscholar.org

Subsequent research has focused on refining the synthetic pathways for the precursor molecules. nih.gov For instance, improved methods for preparing both the substituted pyridine and pyrimidine starting materials have been developed over the years. nih.gov

A general scheme for the synthesis of pyrithiamine is presented below:

Reactant 1Reactant 2ProductReference
3-(2-hydroxyethyl)-2-methylpyridine4-amino-5-bromomethyl-2-methylpyrimidine hydrobromideThis compound hydrobromide nih.gov

This fundamental synthetic strategy has been a cornerstone for accessing pyrithiamine for various biological and biochemical studies. nih.govsemanticscholar.org

Design and Synthesis of Pyrithiamine Analogs for Research Applications

The discovery of pyrithiamine's thiamine-antagonistic properties spurred the development of numerous analogs to explore the structural requirements for this activity and to develop new research tools and potential therapeutic agents. These analogs typically involve modifications to the pyridine ring, the pyrimidine ring, or the linker between them.

One area of focus has been the synthesis of analogs with altered substituents on the pyridine ring. For example, benzimidazole (B57391) analogs of thiamine (B1217682) have been prepared, where the pyridine ring is replaced by a benzimidazole nucleus. acs.org The synthesis of these compounds involved a multi-step process, starting with the preparation of 2-hydroxymethylbenzimidazoles, followed by chlorination, and subsequent condensation with the appropriate pyrimidine moiety. acs.org

Another approach involves modifying the pyrimidine portion of the molecule. For instance, analogs with different substitution patterns on the pyrimidine ring have been synthesized to probe the importance of the amino group and the methyl group for biological activity.

The synthesis of pyrithiamine analogs often follows similar principles to the original pyrithiamine synthesis, involving the condensation of a heterocyclic nitrogen-containing ring with a substituted pyrimidine derivative. The table below summarizes some examples of pyrithiamine analogs and their synthetic precursors.

Analog TypePyridine/Heterocyclic PrecursorPyrimidine PrecursorKey Synthetic StepReference
Benzimidazole Analog2-Chloromethylbenzimidazole4-Methyl-5-(β-hydroxyethyl)thiazoleCondensation acs.org
N3'-Pyridyl Thiamine (N3PT)3-(6-Methyl-2-amino-pyridin-3-ylmethyl)-5-(2-hydroxy-ethyl)-4-methyl-thiazol-3-ium chloride hydrochlorideNot applicable (Thiamine analog)Condensation researchgate.net
Oxythiamine (B85929)Thiamine (starting material)Not applicable (modification of thiamine)Replacement of amino group with a hydroxyl group nih.govasm.org

These synthetic efforts have provided a valuable library of compounds for investigating the mechanism of thiamine antagonism and for developing new chemical probes.

Structure-Activity Relationship (SAR) Studies of Pyrithiamine and its Derivatives in Thiamine Antagonism

Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular features of pyrithiamine and its derivatives that are responsible for their thiamine-antagonistic effects. These studies have revealed key insights into the interactions of these compounds with thiamine-dependent enzymes and riboswitches.

The primary mechanism of pyrithiamine's action is its phosphorylation to pyrithiamine diphosphate (B83284) (PTPP), which then acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. researchgate.netijbs.com Therefore, SAR studies often focus on how structural modifications affect this process.

Key findings from SAR studies include:

The Pyridine Ring: The replacement of the thiazole (B1198619) ring of thiamine with a pyridine ring in pyrithiamine is the defining feature of this antagonist. This change is critical for its inhibitory activity.

The Pyrimidine Moiety: The 4-amino group on the pyrimidine ring is important for activity. Analogs with modifications at this position often show reduced or altered biological effects. nih.gov

Phosphorylation: The ability of an analog to be phosphorylated by thiamine pyrophosphokinase is a critical determinant of its potency. Pyrithiamine is a potent inhibitor of this enzyme. nih.gov In contrast, some analogs that are not readily phosphorylated may exhibit different mechanisms of action or reduced activity.

Riboswitch Binding: Pyrithiamine diphosphate can bind to the TPP riboswitch, a regulatory RNA element that controls the expression of genes involved in thiamin biosynthesis and transport. ijbs.comnih.gov This binding represses the expression of these genes, further contributing to the thiamine-deficient state. The structural features required for high-affinity binding to the riboswitch are a subject of ongoing research.

The table below summarizes the relative activities of some thiamine analogs, highlighting key structural differences.

CompoundKey Structural ModificationPrimary Mechanism of ActionRelative PotencyReference
Pyrithiamine Thiazole ring replaced by a pyridine ringInhibition of thiamine pyrophosphokinase; PTPP inhibits TPP-dependent enzymes and binds to TPP riboswitchPotent thiamine antagonist nih.govijbs.com
Oxythiamine 4-amino group on the pyrimidine ring replaced by a hydroxyl groupPhosphorylated to oxythiamine pyrophosphate, which inhibits TPP-dependent enzymesPotent thiamine antagonist nih.govnih.gov
Benzimidazole Analogs Pyridine ring replaced by a benzimidazole ringThiamine antagonismVariable, depending on substituents acs.org
N3'-Pyridyl Thiamine (N3PT) Modification of the pyrimidine ringTransketolase inhibitorPotent antiplasmodial activity researchgate.netasm.org

These SAR studies have not only deepened our understanding of thiamine metabolism and its inhibition but have also guided the design of more potent and selective inhibitors for various research and therapeutic applications. ijbs.comnih.gov

Analytical and Methodological Considerations in Pyrithiamine Bromide Research

Methodologies for Inducing Thiamine (B1217682) Deficiency with Pyrithiamine (B133093) Bromide

A common and effective method for inducing thiamine deficiency in animal models involves a combination of a thiamine-deficient diet and the administration of pyrithiamine bromide. nih.govnih.govnih.gov This dual approach accelerates the onset of deficiency symptoms and ensures a more consistent and reproducible model. nih.gov Pyrithiamine acts as a potent inhibitor of thiamine pyrophosphokinase, the enzyme responsible for converting thiamine into its active coenzyme form, thiamine pyrophosphate (TPP). nih.govplos.org

The administration of pyrithiamine is typically performed via intraperitoneal injections. nih.govnih.gov For instance, research protocols have described daily intraperitoneal injections of pyrithiamine hydrobromide in conjunction with a thiamine-free diet to induce thiamine deficiency in rats and mice. nih.govnih.gov This regimen has been shown to lead to the development of neurological signs such as ataxia and convulsions, as well as neuropathological lesions similar to those seen in human Wernicke's encephalopathy. nih.gov

The specific diet and injection schedule can be tailored to the research objectives. In some studies, animals are placed on a thiamine-deficient diet for a period before commencing pyrithiamine injections. nih.gov The development of deficiency is monitored through observation of clinical signs like weight loss, hypothermia, and neurological deficits. nih.gov

Table 1: Examples of Methodologies for Inducing Thiamine Deficiency with this compound

Animal ModelDietPyrithiamine AdministrationOutcomeReference
RatsThiamine-free dietDaily intraperitoneal injections of pyrithiamine hydrobromideWeight loss, hypothermia, ataxia, convulsions, neuropathological lesions nih.gov
MiceThiamine-deficient dietDaily intraperitoneal injections of pyrithiamine hydrobromide (5 µ g/10g body weight)Induction of thiamine deficiency for studying endoplasmic reticulum stress nih.gov
RatsThiamine-deficient dietDaily intraperitoneal injections of pyrithiamine hydrobromide (0.5 mg/kg) for 12 daysModel for Wernicke's encephalopathy nih.gov
RatsThiamine-deficient dietDaily intraperitoneal injections of pyrithiamine (0.25 mg/ml at 1 ml/kg bodyweight) for 14 daysAnimal model of Korsakoff's syndrome nih.gov

Biochemical Assays for Thiamine-Dependent Enzyme Activities in Research Samples

To assess the biochemical impact of pyrithiamine-induced thiamine deficiency, researchers measure the activity of thiamine-dependent enzymes. Thiamine pyrophosphate is a crucial cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. plos.orgnih.gov

A primary enzyme assayed is transketolase , which plays a role in the pentose (B10789219) phosphate (B84403) pathway. plos.orgnutritionalassessment.org The erythrocyte transketolase activity coefficient (ETKAC) assay is a widely used functional marker of thiamine status. nutritionalassessment.orgnih.govcam.ac.uk This assay measures the activity of transketolase in red blood cells before and after the addition of exogenous TPP. nutritionalassessment.org A significant increase in activity after TPP addition indicates a deficiency in the coenzyme.

Another critical enzyme is the pyruvate (B1213749) dehydrogenase complex (PDC) , which links glycolysis to the tricarboxylic acid (TCA) cycle. nih.govmdpi.com Assays for PDC activity often involve measuring the rate of pyruvate utilization. nih.gov For example, one method is based on the NADH-linked reduction of a tetrazolium dye. nih.gov Studies have shown that while pyrithiamine treatment can lead to neurological symptoms, the total activity of PDC in the brain may not significantly change. nih.gov

The α-ketoglutarate dehydrogenase (α-KGDH) complex, another thiamine-dependent enzyme in the TCA cycle, is also frequently assessed. nih.gov Research has demonstrated that pyrithiamine treatment can lead to a significant decrease in α-KGDH activity in various brain regions, which correlates with reductions in certain amino acids like aspartate. nih.gov

Table 2: Key Thiamine-Dependent Enzymes and Assay Principles

EnzymePathwayAssay PrincipleReference
TransketolasePentose Phosphate PathwayMeasurement of enzyme activity in erythrocytes before and after addition of exogenous thiamine pyrophosphate (TPP). nutritionalassessment.orgnih.gov
Pyruvate Dehydrogenase Complex (PDC)Glycolysis to TCA CycleMeasurement of the rate of pyruvate utilization, for example, through an NADH-linked reduction of a tetrazolium dye. nih.gov
α-Ketoglutarate Dehydrogenase (α-KGDH)Tricarboxylic Acid (TCA) CycleMeasurement of enzyme activity, often correlated with levels of related metabolites like amino acids. nih.gov

Advanced Imaging Techniques (e.g., NMR, MRI) in Animal Models

Advanced imaging techniques like Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) are invaluable tools for non-invasively studying the structural and metabolic changes in the brains of animal models with pyrithiamine-induced thiamine deficiency. nih.govnih.gov

Magnetic Resonance Imaging (MRI) allows for the visualization of brain structures and the detection of lesions. In rat models of Wernicke's encephalopathy, T2-weighted MRI can reveal hyperintensities (areas of increased signal) in regions like the thalamus, hypothalamus, and collicular bodies, which are indicative of edema and tissue damage. korsakovkenniscentrum.nlfrontiersin.org These imaging findings often correlate with postmortem neuropathological examinations. nih.gov

Magnetic Resonance Spectroscopy (MRS) provides insights into the neurochemical profile of the brain. nih.govnih.gov In vivo proton NMR spectroscopy has been used to study metabolic changes in thiamine-deficient rat brains. nih.govresearchgate.net Studies have reported significant reductions in the choline (B1196258) peak in rats with pyrithiamine-induced thiamine deficiency, which was primarily due to a decrease in glycerophosphorylcholine. nih.gov Reductions in N-acetylaspartate (NAA), a marker of neuronal health, have also been observed. nih.gov

These advanced imaging techniques enable longitudinal studies, allowing researchers to track the progression of brain abnormalities and the effects of potential therapeutic interventions in the same animal over time. korsakovkenniscentrum.nl

Table 3: Applications of Advanced Imaging in this compound Research

Imaging TechniqueKey Findings in Pyrithiamine-Induced Thiamine Deficiency ModelsReference
Magnetic Resonance Imaging (MRI) Hyperintense lesions on T2-weighted images in the thalamus, hypothalamus, and collicular bodies, indicating edema and tissue damage. korsakovkenniscentrum.nlfrontiersin.org
Magnetic Resonance Spectroscopy (MRS) Reduction in the choline peak (specifically glycerophosphorylcholine) and N-acetylaspartate (NAA) levels in the brain. nih.govnih.govresearchgate.net

Spectrometric and Chromatographic Methods for Pyrithiamine and Metabolite Detection

Accurate quantification of pyrithiamine and its metabolites, as well as thiamine and its phosphate esters, is crucial for understanding the pharmacokinetics and pharmacodynamics of this thiamine antagonist. Spectrometric and chromatographic methods are the primary analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of these compounds. nih.govresearchgate.netnih.gov Reversed-phase HPLC with fluorescence detection is a common approach for measuring thiamine and its phosphate esters (thiamine monophosphate and thiamine pyrophosphate). nih.gov Pyrithiamine itself has been successfully used as an internal standard in HPLC protocols for thiamine measurement. nih.govresearchgate.net The development of ion-pair liquid chromatography methods has further improved the separation and detection of these polar compounds. nih.gov

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the detection of pyrithiamine and its metabolites. google.comuga.edu In LC-MS/MS methods, a parent ion of pyrithiamine can be fragmented to a specific daughter ion for highly selective detection and quantification. google.com

UV-Vis Spectrophotometry can also be employed for the determination of thiamine and related compounds, sometimes in combination with multivariate calibration techniques for analyzing multicomponent samples. researchgate.net

Table 4: Analytical Methods for Pyrithiamine and Thiamine-Related Compounds

Analytical TechniqueApplicationKey FeaturesReference
High-Performance Liquid Chromatography (HPLC) Quantification of thiamine, its phosphate esters, and pyrithiamine.Reversed-phase columns, fluorescence or UV detection, use of internal standards like pyrithiamine. nih.govresearchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive and specific detection and quantification of pyrithiamine and its metabolites.Fragmentation of parent ions to specific daughter ions for enhanced selectivity. google.comuga.edu
UV-Vis Spectrophotometry Determination of thiamine and related compounds.Can be used with chemometric methods for multicomponent analysis. researchgate.net

Theoretical Implications and Future Directions in Pyrithiamine Bromide Research

Elucidating Undiscovered Thiamine-Dependent Pathways Through Antagonism

The primary mechanism of pyrithiamine (B133093) involves competing with thiamine (B1217682), thereby inhibiting the synthesis of thiamine diphosphate (B83284) (ThDP), the biologically active coenzyme, through the inhibition of the enzyme thiamine pyrophosphokinase. portlandpress.comnih.govsemanticscholar.org By inducing a state of functional thiamine deficiency, pyrithiamine allows researchers to observe the downstream consequences, potentially revealing metabolic pathways with previously unknown or underappreciated dependence on thiamine. ontosight.aicaymanchem.com

When pyrithiamine is administered, it can lead to significant shifts in the concentrations of certain metabolites. For example, research in rat models has shown that pyrithiamine-induced deficiency causes a reduction in brain levels of the amino acids glutamate (B1630785) and aspartate, while increasing alanine (B10760859) concentrations. nih.gov These changes point directly to the impaired function of the α-ketoglutarate dehydrogenase complex, a key ThDP-dependent enzyme in the Krebs cycle. nih.gov By meticulously tracking these metabolic fingerprints, researchers can map the systemic impact of disrupting thiamine metabolism, offering clues to other thiamine-dependent processes. Furthermore, the phosphorylated form of the antagonist, pyrithiamine pyrophosphate (PPP), can act as a ligand for TPP riboswitches, which are regulatory RNA elements in bacteria that control the expression of genes involved in thiamine synthesis and transport. researchgate.net This interaction provides a direct mechanism for studying gene regulation and has been instrumental in understanding the antibacterial effects of pyrithiamine. researchgate.net

Advancing Understanding of Neurodegenerative Processes and Metabolic Disorders

Thiamine deficiency is clinically associated with severe neurological and metabolic disorders, including Wernicke-Korsakoff syndrome, beriberi, and has been linked to the pathology of neurodegenerative diseases such as Alzheimer's disease. ontosight.aiontosight.airesearchgate.net Pyrithiamine bromide is widely used to create robust experimental models of these conditions, allowing for detailed investigation into their underlying molecular mechanisms. caymanchem.comdntb.gov.ua

Research using these models has yielded significant insights. Studies in transgenic mice have demonstrated that pyrithiamine-induced thiamine deficiency can exacerbate Alzheimer's-like pathology, leading to an increase in β-amyloid accumulation, hyperphosphorylation of the tau protein, and increased activity of glycogen (B147801) synthase kinase-3 (GSK-3), a key enzyme implicated in neurodegeneration. researchgate.netglpbio.com These models also replicate the cognitive symptoms, showing impaired memory in wild-type mice following pyrithiamine treatment. researchgate.net

Furthermore, pyrithiamine-induced encephalopathy provides a platform to study the specific neurochemical and cellular damage that occurs in vulnerable brain regions. The antagonist triggers selective neuronal cell death, or apoptosis, through mitochondria-dependent and caspase-3-mediated signaling pathways. nih.govfrontierspartnerships.org It also induces neuroinflammation and can lead to metabolic acidosis in brain cells, mimicking the energy failure seen in clinical thiamine deficiency. nih.govresearchgate.net These findings are crucial for understanding how a lack of thiamine leads to irreversible brain damage and for developing potential neuroprotective strategies.

Development of Novel Experimental Tools Based on this compound's Mechanism

The specific and potent action of this compound makes it more than just a method for inducing deficiency; it is the basis for developing sophisticated experimental tools. ontosight.aimedchemexpress.com Its function as a substrate for thiamine pyrophosphokinase, leading to the formation of pyrithiamine pyrophosphate (PPP), is a key feature that can be exploited. glpbio.com

The interaction of PPP with bacterial TPP riboswitches is a prime example. This mechanism can be harnessed to design screening systems for novel antibacterial compounds that target these RNA regulators. researchgate.net In the field of genetics, particularly in fungi, pyrithiamine resistance genes have been developed and utilized as selectable markers, enabling complex genetic engineering and functional genomic studies. researchgate.net The established animal models of neurodegeneration created using pyrithiamine are indispensable tools for preclinical testing of new therapeutic agents aimed at mitigating the effects of Alzheimer's disease or Wernicke's encephalopathy. caymanchem.comresearchgate.net Moreover, its ability to inhibit the growth of microorganisms that require intact thiamine makes it a useful agent in microbiology for selection in cultures or for studying microbial metabolic dependencies. targetmol.com

Comparative Studies with Other Thiamine Antagonists (e.g., Oxythiamine (B85929), Amprolium) to Delineate Specific Mechanisms

Comparing the effects of pyrithiamine with other thiamine antagonists, such as oxythiamine and amprolium, is a powerful strategy to dissect the specific roles of thiamine transport versus its enzymatic functions. portlandpress.comnih.gov These compounds share a common target—thiamine metabolism—but act through distinct mechanisms.

Pyrithiamine primarily inhibits thiamine pyrophosphokinase, preventing the formation of the active coenzyme ThDP, and also interferes with thiamine transport. portlandpress.comsemanticscholar.org

Oxythiamine is converted to oxythiamine diphosphate, which is a potent inhibitor of ThDP-dependent enzymes like transketolase. portlandpress.com Its affinity for these enzymes is often higher than that of pyrithiamine diphosphate. portlandpress.comsemanticscholar.org

Amprolium mainly functions by blocking thiamine transporters (ThTr1 and ThTr2), thus preventing thiamine from entering the cell, but it is not significantly converted into an enzyme-inhibiting form. portlandpress.comuni-hamburg.de

These mechanistic differences result in varying biological potencies. In studies on neuronal cell lines, pyrithiamine and oxythiamine were found to be significantly more potent inducers of apoptosis than amprolium. nih.govfrontierspartnerships.orgnih.gov This suggests that the direct inhibition of thiamine-dependent enzymes is a more critical factor in initiating cell death in these models than the inhibition of thiamine transport alone. By using these antagonists in parallel, researchers can differentiate the cellular consequences of transport blockade from those of enzymatic inhibition, providing a clearer picture of the multifaceted role of thiamine in cellular health. nih.govdntb.gov.ua

FeaturePyrithiamineOxythiamineAmprolium
Primary Mechanism Inhibits thiamine pyrophosphokinase (TPK); also inhibits thiamine transport. portlandpress.comsemanticscholar.orgPhosphorylated form (OTDP) inhibits ThDP-dependent enzymes (e.g., transketolase). portlandpress.comInhibits thiamine transporters (e.g., ThTr1, ThTr2). portlandpress.comuni-hamburg.de
Apoptosis Induction High potency. nih.govfrontierspartnerships.orgresearchgate.netHigh potency. nih.govfrontierspartnerships.orgresearchgate.netLower potency. nih.govfrontierspartnerships.orgresearchgate.net
Caspase 3 Activation Strong activation (~95% in one study). researchgate.netStrong activation (~97% in one study). researchgate.netWeaker activation (~54% in one study). researchgate.net
Primary Research Use Model for Wernicke's encephalopathy; studying TPK function and transport. caymanchem.comnih.govStudying the role of ThDP-dependent enzymes (e.g., transketolase). portlandpress.comStudying the role of thiamine transport. portlandpress.comdntb.gov.ua

Research into Pyrithiamine Deaminase Activity and its Biological Significance

Pyrithiamine deaminase is an enzyme identified in some organisms that provides a natural defense against the toxicity of pyrithiamine. ontosight.ai This enzyme, systematically named 1-(4-amino-2-methylpyrimid-5-ylmethyl)-3-(beta-hydroxyethyl)-2-methylpyridinium-bromide aminohydrolase, belongs to the hydrolase family. wikipedia.org

Its biological function is to catalyze the deamination of pyrithiamine, a reaction that removes the amino group from the pyrimidine (B1678525) ring and converts the antagonist into a significantly less toxic molecule. ontosight.ai This detoxification process protects the organism from the effects of induced thiamine deficiency. ontosight.ai Studies have shown that the enzyme is highly specific to pyrithiamine and is not reactive toward other thiamine analogs. ontosight.ai The existence of pyrithiamine deaminase suggests an evolutionary adaptation in certain microbes to counteract this specific antimetabolite. Future research directions include exploring the distribution of this enzyme across different species, characterizing its structure and catalytic mechanism in greater detail, and investigating its potential for biotechnological applications, such as in bioremediation or as a novel selection system in synthetic biology.

Q & A

Q. Experimental Validation :

  • Dose-response protocols : Administer 623 mg this compound hydrobromide daily in pigeons (molar ratio 1:5 to thiamine) to induce deficiency without dietary thiamine restriction .
  • TPP quantification : Use enzymatic assays (e.g., Westenbrink and Steyn-Parvé method) to measure TPP depletion in tissues .

What experimental designs are optimal for studying pyrithiamine-induced thiamine deficiency?

Q. Animal Models :

  • Rodents : Intraperitoneal injection of 5 µg/10 g body weight pyrithiamine hydrobromide + thiamine-deficient diet for 8–10 days .
  • Pigeons : Force-feed 100 µg thiamine + 623 µg pyrithiamine daily to separate antagonist effects from dietary deficiency .

Q. Key Controls :

  • Include groups with thiamine supplementation to isolate pyrithiamine-specific effects .
  • Measure TPP in liver, heart, and brain tissues using recovery assays (add 0.05–0.1 mg TPP to homogenates to rule out PTPP interference) .

Q. Outcome Metrics :

  • Survival time (e.g., 19 days in pigeons) .
  • Tissue-specific TPP levels and enzyme activities (e.g., acetoin production in breast muscle) .

Advanced Research Questions

How to resolve contradictions in tissue-specific TPP levels post-pyrithiamine administration?

Contradiction : Pyrithiamine causes severe TPP depletion in heart and muscle but minimal reduction in liver and brain .

Q. Methodological Insights :

  • Tissue homogenate analysis : Add exogenous TPP to homogenates to confirm assay validity (recovery rates <100% indicate non-PTPP inhibitors) .
  • Enzyme activity profiling : Compare pyruvate consumption and acetoin production in deficient vs. control tissues (e.g., 40% reduction in pyruvate dehydrogenase activity in brain ).

Q. Hypothesis Testing :

  • Differential TPK expression : Use Western blotting to quantify TPK levels in tissues with variable TPP responses.
  • PTPP stability : Measure PTPP half-life in liver vs. brain extracts via mass spectrometry .

What methods confirm pyrithiamine's phosphorylation and its impact on enzyme kinetics?

Q. Structural Studies :

  • Crystallography : Resolve ternary complexes of mouse TPK with pyrithiamine pyrophosphate (PPP) and AMP (PDB: 2F17) to confirm phosphorylation .
  • Kinetic assays : Compare KmK_m and VmaxV_{max} of TPK for thiamine vs. pyrithiamine (e.g., 5-fold lower VmaxV_{max} for pyrithiamine) .

Q. Mass Spectrometry :

  • Detect PPP in tissue extracts using LC-MS/MS (e.g., m/z 523.2 for PPP) .

Q. Enzyme Inhibition :

  • In vitro assays : Pre-incubate yeast apocarboxylase with PPP to measure carboxylase inhibition (IC₅₀: 2.3 µM) .

How does pyrithiamine affect thiamine transport across the blood-brain barrier?

Q. Competitive Transport Analysis :

  • In vivo flux studies : Use programmed intravenous infusion in rats to maintain steady plasma thiamine levels (e.g., 1.5 µM), then measure cerebral uptake with/without pyrithiamine co-administration .
  • Kinetic parameters : Pyrithiamine reduces saturable thiamine transport (JmaxJ_{max}) by 70% but minimally affects non-saturable diffusion (KdK_d) .

Q. Substrate Specificity :

  • Yeast models : Use Schizosaccharomyces pombe Thi9 transporter mutants to confirm pyrithiamine uptake vs. thiamine .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrithiamine bromide
Reactant of Route 2
Reactant of Route 2
Pyrithiamine bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.